molecular formula C10H17NO B14327176 N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine CAS No. 106577-11-1

N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine

Cat. No.: B14327176
CAS No.: 106577-11-1
M. Wt: 167.25 g/mol
InChI Key: OQNDGEXVUFGPEX-UHFFFAOYSA-N
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Description

N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine is a chemical compound with the molecular formula C10H17NO It is known for its unique structure, which includes a cycloheptylidene ring with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine typically involves the reaction of cycloheptanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-Dimethylcycloheptylidene)hydroxylamine: Lacks the methylidene group, leading to different reactivity and properties.

    N-(2,2-Dimethyl-6-methylidenecyclohexylidene)hydroxylamine: Contains a cyclohexylidene ring instead of a cycloheptylidene ring, affecting its steric and electronic characteristics.

Uniqueness

N-(2,2-Dimethyl-6-methylidenecycloheptylidene)hydroxylamine is unique due to its specific ring structure and functional group arrangement, which confer distinct reactivity and potential applications compared to similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Properties

CAS No.

106577-11-1

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-(2,2-dimethyl-6-methylidenecycloheptylidene)hydroxylamine

InChI

InChI=1S/C10H17NO/c1-8-5-4-6-10(2,3)9(7-8)11-12/h12H,1,4-7H2,2-3H3

InChI Key

OQNDGEXVUFGPEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(=C)CC1=NO)C

Origin of Product

United States

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